molecular formula C6H13NO2 B2615719 (R)-1-(1,4-Dioxan-2-yl)-N-methylmethanamine CAS No. 917942-74-6

(R)-1-(1,4-Dioxan-2-yl)-N-methylmethanamine

Cat. No.: B2615719
CAS No.: 917942-74-6
M. Wt: 131.175
InChI Key: YYQGIBVMSBPIEC-ZCFIWIBFSA-N
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Description

(R)-1-(1,4-Dioxan-2-yl)-N-methylmethanamine (CAS 917942-74-6) is a chiral 1,4-dioxane-based building block of interest in medicinal chemistry and organic synthesis. With a molecular formula of C6H13NO2 and a molecular weight of 131.17 g/mol, this compound serves as a versatile synthon for constructing more complex molecules . The specific stereochemistry of the (R)-enantiomer is critical for research applications where chiral specificity influences biological activity or material properties. This chemical is related to its hydrochloride salt form (CAS 917882-58-7), which offers an alternative physical form for various experimental conditions . Researchers utilize this amine and its salts in the development of pharmaceutical intermediates and other fine chemicals. This product is strictly for research purposes and is not intended for diagnostic or therapeutic use. Please refer to the product's Safety Data Sheet (SDS) for safe handling and storage instructions. It is recommended to store the product in a cool, dark place, sealed in a dry environment .

Properties

IUPAC Name

1-[(2R)-1,4-dioxan-2-yl]-N-methylmethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO2/c1-7-4-6-5-8-2-3-9-6/h6-7H,2-5H2,1H3/t6-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYQGIBVMSBPIEC-ZCFIWIBFSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1COCCO1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CNC[C@@H]1COCCO1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

131.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-(1,4-Dioxan-2-yl)-N-methylmethanamine typically involves the following steps:

    Formation of the Dioxane Ring: The dioxane ring can be synthesized through the acid-catalyzed cyclization of ethylene glycol with formaldehyde.

    Introduction of the Amine Group: The amine group can be introduced via reductive amination, where the dioxane ring is reacted with formaldehyde and methylamine in the presence of a reducing agent such as sodium cyanoborohydride.

Industrial Production Methods

Industrial production of ®-1-(1,4-Dioxan-2-yl)-N-methylmethanamine may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as distillation or chromatography.

Chemical Reactions Analysis

Functionalization Reactions

The compound undergoes several functionalization reactions due to its amine group and dioxane scaffold:

Salt Formation

  • Reaction : Reaction with hydrochloric acid to form the hydrochloride salt.

  • Purpose : Enhances solubility and stability, critical for pharmaceutical applications.

Quaternization

  • Methiodide formation : Reaction with methyl iodide to form quaternary ammonium salts. This is analogous to methods described for similar amines, where dimethylamine derivatives are methylated to produce stable, biologically active salts .

Reaction Conditions and Solvent Effects

While direct solvent data for this compound is limited, related studies highlight solvent impacts on reaction efficiency:

Solvent Imine Conversion Key Observations
Dioxane≥98% (2 h)No prodrug cleavage
EtOH95% (2 h)Higher dimer formation
ACN75% (2 h)Moderate selectivity

Data adapted from Suzuki-Miyaura coupling studies , demonstrating solvent-dependent reaction rates and byproduct formation.

Structural and Analytical Data

  • Molecular Formula : C₆H₁₃NO₂ (131.17 g/mol) .

  • IUPAC Name : 1-[(2R)-1,4-dioxan-2-yl]-N-methylmethanamine .

  • Synonyms : {[(2R)-1,4-dioxan-2-yl]methyl}(methyl)amine, MFCD19220850 .

Scientific Research Applications

Medicinal Chemistry

(R)-1-(1,4-Dioxan-2-yl)-N-methylmethanamine has been identified as a valuable building block in the synthesis of more complex molecules. Its unique structure allows for modifications that can lead to the development of new pharmaceuticals. Research indicates its potential as a pharmaceutical agent due to its interaction with various biological targets.

Studies have shown that this compound may exhibit significant biological activity. It has been investigated for its interactions with muscarinic acetylcholine receptors (mAChRs), which play a crucial role in numerous physiological processes including cognition, memory, and muscle control. The 1,4-dioxane scaffold is recognized for its versatility in developing compounds that can modulate receptor activity .

Pharmacological Studies

Recent pharmacological studies have focused on the compound's ability to act as an antagonist or agonist at mAChRs. For instance, modifications at specific positions on the dioxane ring have been shown to influence functional activity. Compounds derived from this scaffold have demonstrated efficacy in preclinical models for conditions such as overactive bladder and other disorders where mAChR modulation is beneficial .

Case Study 1: Muscarinic Receptor Antagonists

A series of novel 1,4-dioxane analogues were synthesized and tested for their ability to act as muscarinic receptor antagonists. The results indicated that specific structural modifications significantly impacted receptor binding affinity and functional outcomes in vivo. These findings suggest that this compound derivatives could be developed into effective therapeutic agents targeting mAChRs .

Case Study 2: Environmental Impact Studies

While primarily studied for its pharmacological properties, the environmental implications of 1,4-dioxane compounds have also been examined. Case studies on remediation techniques highlight the importance of understanding the chemical's behavior in environmental contexts. For example, residential point-of-entry systems utilizing granular activated carbon successfully removed 98% of 1,4-dioxane from drinking water supplies over extended periods .

Mechanism of Action

The mechanism of action of ®-1-(1,4-Dioxan-2-yl)-N-methylmethanamine involves its interaction with molecular targets such as enzymes or receptors. The compound’s effects are mediated through binding to these targets, leading to modulation of biochemical pathways. Specific pathways and targets depend on the context of its application, such as enzyme inhibition or receptor activation.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Analogues with Modified Dioxane Substituents

a) 1-((2R,6R)-6-([1,1′-Biphenyl]-4-yl)-1,4-dioxan-2-yl)-N,N-dimethylmethanamine (34b)
  • Molecular Formula: C₂₀H₂₅NO₂
  • Key Features : Incorporates a lipophilic biphenyl group at the C6 position of the dioxane ring.
  • Synthesis : Derived from intermediates like 28b, yielding a 93% product. NMR data (δ 2.29 ppm for N(CH₃)₂) confirm the structure .
  • Application : Exhibits potent muscarinic receptor antagonism due to enhanced lipophilicity from the biphenyl group .
b) 1-((2R,5R)-5-(4-Benzylphenyl)-1,4-dioxan-2-yl)-N,N-dimethylmethanamine (62a)
  • Molecular Formula: C₂₁H₂₇NO₂
  • Key Features : A benzylphenyl substituent at C5 increases steric bulk and aromatic interactions.
  • Synthesis : Prepared via stereoselective routes from 52a/b, with diastereomeric ratios confirmed by NMR .

Comparison :

Compound Molecular Weight Key Substituent Biological Activity
(R)-1-(1,4-Dioxan-2-yl)-N-methylmethanamine 131.17 None (baseline) Intermediate for receptor ligands
34b 311.42 Biphenyl Muscarinic antagonist
62a 325.45 Benzylphenyl Enhanced receptor affinity

The addition of aryl groups in analogs like 34b and 62a enhances lipophilicity and receptor binding, making them pharmacologically active, unlike the parent compound, which serves as a synthetic intermediate .

Analogues with Heterocyclic Modifications

a) 1-(2,3-Dihydro-1,4-benzodioxin-3-yl)-N,N-dimethylmethanamine
  • Molecular Formula: C₁₁H₁₅NO₂
  • Key Features : Replaces the dioxane ring with a benzodioxin system, introducing aromaticity.
  • Properties : Higher molecular weight (193.24 g/mol) and altered electron distribution compared to the parent compound .
b) 1-(1,5-Dihydro-2,4-benzodioxepin-3-yl)-N-(2-furylmethyl)methanamine
  • Molecular Formula: C₁₅H₁₇NO₃
  • Key Features : A benzodioxepin ring fused with a furylmethyl group, expanding the heterocyclic system.
  • Application: Potential CNS activity due to furan’s electron-rich nature .

Comparison :

Compound Heterocyclic System Unique Feature Potential Application
This compound 1,4-Dioxane Chiral center Synthetic intermediate
Benzodioxin analog Benzodioxin Aromatic ring Neuroactive agents
Benzodioxepin analog Benzodioxepin Furan substituent CNS targeting

Biological Activity

(R)-1-(1,4-Dioxan-2-yl)-N-methylmethanamine, also known by its CAS number 264254-04-8, is a compound featuring a dioxane ring that contributes to its unique biological properties. This article explores the biological activity of this compound, focusing on its pharmacological effects, potential therapeutic applications, and relevant case studies.

  • Molecular Formula : C₆H₁₃NO₂
  • Molecular Weight : 131.17 g/mol
  • CAS Number : 264254-04-8
  • Purity : High purity specifications are essential for biological studies .

Pharmacological Effects

  • Muscarinic Acetylcholine Receptor Interaction :
    • Compounds similar to this compound have been investigated for their interaction with muscarinic acetylcholine receptors (mAChRs). These receptors are involved in various physiological functions including cognition, memory, and muscle contraction. The dioxane scaffold has shown versatility in developing antagonists and agonists for these receptors .
  • Antiviral Activity :
    • Research indicates that derivatives of compounds containing a dioxane moiety exhibit antiviral properties. For instance, structural analogs have demonstrated activity against viruses such as Zika and Dengue, suggesting potential applications in treating viral infections .
  • CNS Activity :
    • The compound's ability to cross the blood-brain barrier (BBB) is crucial for central nervous system (CNS) applications. Studies suggest that modifications in the molecular structure can enhance CNS penetration and efficacy in treating neurological disorders .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by various structural modifications:

Modification Effect on Activity
Methyl group substitutionEnhances receptor binding affinity
Aromatic ring introductionIncreases potency as an antagonist
Dioxane ring alterationsAffects pharmacokinetics and bioavailability

Understanding these relationships aids in designing more effective derivatives with targeted biological activities.

1. Antiviral Efficacy Study

A recent study highlighted the antiviral efficacy of a series of 1,2,4-oxadiazole derivatives related to dioxane compounds. Among these, one derivative exhibited significant inhibition of Zika virus replication in vitro. This suggests that compounds like this compound could be explored further for antiviral drug development .

2. Muscarinic Receptor Antagonism

In vivo studies on muscarinic receptor antagonists derived from dioxane structures demonstrated their potential in managing conditions like overactive bladder. The effectiveness of these compounds was compared to established drugs such as oxybutynin, showing promising results in reducing side effects while maintaining therapeutic efficacy .

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